STDH possesses detergent properties due to its amphiphilic nature. It has a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail group. This allows STDH to solubilize (dissolve) hydrophobic molecules in aqueous solutions. This property makes STDH valuable for:
STDH structurally resembles natural bile acids, which are digestive molecules produced by the liver. This allows STDH to mimic some of the physiological functions of bile acids in research settings, such as:
Beyond its detergent and bile acid-mimicking properties, STDH finds use in other scientific research areas:
Sodium taurodeoxycholate hydrate is a bile salt derivative, specifically a sodium salt of taurodeoxycholic acid. Its chemical formula is C26H46NNaO7S, and it is recognized for its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances. This compound plays a significant role in various biological processes, particularly in the emulsification of fats and the absorption of lipids in the intestine. Sodium taurodeoxycholate hydrate is characterized by its solubility in water and its ability to form micelles, which are essential for lipid transport and digestion .
NaTDCH's mechanism of action depends on the context. As a detergent, it can disrupt membranes, allowing for the solubilization of proteins and lipids for further analysis [2]. Additionally, it can activate specific GPCRs involved in various cellular processes like cell proliferation and inflammation [1, 2]. The precise mechanisms of GPCR activation by NaTDCH require further investigation.
Sodium taurodeoxycholate hydrate exhibits several biological activities:
Sodium taurodeoxycholate hydrate can be synthesized through several methods:
Sodium taurodeoxycholate hydrate has various applications:
Interaction studies involving sodium taurodeoxycholate hydrate have revealed its role in various biological systems:
Sodium taurodeoxycholate hydrate shares structural similarities with several other bile salts. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium taurocholate | C26H45NNaO7S | More hydrophilic; commonly used as a surfactant |
Sodium deoxycholate | C24H43NaO4S | Less soluble; primarily involved in fat digestion |
Sodium cholate | C24H39NaO5S | Stronger choleretic effects; more potent in bile salt action |
Sodium glycocholate | C26H43NNaO5 | Contains glycine; different solubility profile |
Sodium taurodeoxycholate hydrate's unique structure allows it to effectively balance hydrophilicity and hydrophobicity, making it particularly valuable for applications requiring emulsification and solubilization .
The historical development of bile acid chemistry traces back to Adolf Strecker's pioneering work in 1848, when he first isolated cholic acid through combustion analysis, marking the initial discovery of bile acids as a distinct chemical class [11]. This foundational work established the framework for subsequent investigations into bile salt chemistry and their physiological significance [11] [28].
The systematic study of bile acids gained momentum during the early twentieth century when Heinrich Wieland and colleagues began extensive structural elucidation work [33]. Wieland's laboratory, in collaboration with Albert Boehringer's pharmaceutical company in Ingelheim, Germany, initiated commercial isolation and purification of cholic acid from ox bile in 1917 [28]. This industrial-scale production made high-purity bile acids available to the scientific community for the first time, facilitating expanded research into bile acid derivatives [28].
During the 1930s and 1940s, the discovery that deoxycholic acid could serve as a precursor for cortisone synthesis dramatically increased scientific interest in bile acid chemistry [28]. Heinrich Sarett at Merck Company developed a complex 37-step synthesis of cortisone from deoxycholic acid in 1946, leading to the first commercial production of this important therapeutic steroid [28]. This breakthrough demonstrated the pharmaceutical potential of bile acid derivatives and spurred further research into their chemical modifications [28].
The specific discovery and characterization of taurodeoxycholic acid emerged from investigations into bile acid conjugation mechanisms during the mid-twentieth century [42]. Researchers identified that hepatic enzymes could conjugate primary and secondary bile acids with amino acids, particularly glycine and taurine, to form water-soluble bile salts [42]. The enzyme bile acid coenzyme A: amino acid N-acyltransferase was identified as the key catalyst for this conjugation process [19] [42].
Modern synthetic approaches to sodium taurodeoxycholate production have evolved significantly from early extraction methods [38] [39]. Contemporary manufacturing processes utilize controlled chemical synthesis involving deoxycholic acid, sodium taurate, and coupling agents such as N-ethoxycarbonyl-2-diethoxy-1,2-dihydroquinoline under carefully regulated temperature conditions [38]. These synthetic methods enable large-scale production exceeding one kilogram per batch while maintaining high purity standards [38] [39].
Sodium taurodeoxycholate hydrate plays a fundamental role in lipid metabolism and cellular biochemistry through multiple interconnected pathways [14] [19]. As a taurine-conjugated secondary bile acid, this compound represents the product of complex metabolic transformations involving both hepatic and microbial enzymatic processes [14] [29].
The formation of sodium taurodeoxycholate begins with the bacterial conversion of cholic acid to deoxycholic acid through 7α-dehydroxylation reactions performed by intestinal microbiota [14] [32]. This secondary bile acid subsequently undergoes hepatic conjugation with taurine via bile acid coenzyme A: amino acid N-acyltransferase, forming the final taurine-conjugated product [19] [42]. The conjugation process significantly alters the physicochemical properties of the parent bile acid, reducing the dissociation constant from approximately 6 for unconjugated forms to 1.5 for taurine conjugates [29].
The biochemical significance of sodium taurodeoxycholate extends beyond its primary digestive functions to encompass cellular signaling and membrane interactions [19] [21]. The compound functions as a signaling molecule, activating nuclear receptors in hepatocytes and ileal enterocytes, as well as G-protein coupled receptors throughout various tissues [16] [31]. Recent research has identified sodium taurodeoxycholate as a G protein-coupled receptor 19 agonist, demonstrating its capacity to modulate immune responses through inhibition of P2X7 receptor activation and nuclear factor kappa B signaling pathways [31].
At the cellular level, sodium taurodeoxycholate exhibits cytoprotective properties through modulation of mitochondrial membrane stability [8] [48]. The compound inhibits apoptosis by preventing B cell lymphoma 2-associated protein X translocation to mitochondria, thereby protecting against cytochrome c release and subsequent caspase activation [8] [48]. These mechanisms contribute to the compound's ability to attenuate endoplasmic reticulum stress and provide neuroprotective effects in various disease models [13] [48].
The micelle-forming properties of sodium taurodeoxycholate are crucial for its biological functions [17] [21]. With a critical micelle concentration ranging from 1 to 6 millimolar at physiological temperatures, the compound efficiently solubilizes lipids and facilitates the absorption of fat-soluble vitamins and nutrients [4] [17]. The aggregation number of approximately 6 molecules per micelle reflects the unique self-assembly behavior of bile salts compared to conventional surfactants [17] [26].
Research has demonstrated that sodium taurodeoxycholate influences the composition and activity of intestinal microbiota [19] [29]. The compound serves as both a substrate and modulator for bacterial bile salt hydrolases, enzymes that catalyze the deconjugation of bile salts and influence the overall bile acid pool composition [29]. This interaction between bile salts and microbiota represents a critical component of the enterohepatic circulation and metabolic homeostasis [19] [29].
Property | Value | Biochemical Significance |
---|---|---|
Critical Micelle Concentration | 1-6 mM (20-25°C) | Optimal range for lipid solubilization |
Dissociation Constant | 1.9 | Enhanced ionization compared to unconjugated forms |
Aggregation Number | 6 | Efficient micelle formation |
Micellar Molecular Weight | 3100 g/mol | Stable aggregate formation |
Water Solubility | 0.5 M at 20°C | High bioavailability |
Bile salts constitute a diverse family of amphipathic molecules characterized by a rigid steroid backbone derived from cholesterol metabolism [14] [15]. The fundamental structure consists of a cyclopentanoperhydrophenanthrene nucleus, commonly referred to as the sterane or gonane core, composed of four fused rings designated A, B, C, and D [35]. This steroid framework provides the hydrophobic foundation upon which functional groups are positioned to create the amphipathic character essential for bile salt function [24] [35].
The steroid nucleus of bile salts maintains specific stereochemical configurations that determine their biological activity [24] [32]. The A and B rings typically adopt a cis-configuration, while the B/C and C/D ring junctions maintain trans-configurations [24]. The hydroxyl groups positioned at carbon atoms 3, 7, and 12 in various bile acids occupy the α-orientation, placing them on the concave hydrophilic face of the molecule [15] [24]. This asymmetric distribution of polar and nonpolar regions creates the facial amphiphilicity characteristic of bile salts [15] [20].
The side chain structure of bile salts plays a critical role in determining their physicochemical properties [15] [20]. In vertebrates, the carbon backbone typically contains 24 carbon atoms, terminating in a carboxylic acid group that serves as the site for amino acid conjugation [15] [19]. The conjugation process involves the formation of amide bonds with either glycine or taurine, catalyzed by bile acid coenzyme A: amino acid N-acyltransferase [19] [40].
Conjugation fundamentally alters the properties of bile acids by reducing their dissociation constants and increasing their water solubility [29] [40]. Taurine conjugates exhibit particularly low dissociation constant values, typically below 2, ensuring complete ionization at physiological pH [19] [29]. This ionization prevents passive absorption in the small intestine and necessitates active transport mechanisms for bile salt recovery [40] [42].
The aggregation behavior of bile salts differs markedly from conventional surfactants due to their rigid steroid structure and limited conformational flexibility [21] [26]. Primary micellization occurs through the formation of small aggregates of 2-10 molecules, driven by hydrogen bonding between hydroxyl groups and hydrophobic interactions between steroid backbones [15] [26]. Secondary micellization involves the growth of these primary micelles into larger structures at higher concentrations [26].
Bile Salt Parameter | Unconjugated Form | Glycine Conjugate | Taurine Conjugate |
---|---|---|---|
Dissociation Constant | ~6 | ~4.5 | ~1.5 |
Critical Micelle Concentration | Higher | Intermediate | Lower |
Ionization at pH 7.4 | Partial | Nearly complete | Complete |
Passive Absorption | Significant | Limited | Minimal |
The chemical modification of bile salts has become an active area of research for pharmaceutical applications [40] [46]. Structural modifications can alter critical micelle concentration values, membrane permeabilization capacity, and receptor binding affinity [46] [47]. These modifications enable the development of bile salt derivatives with enhanced therapeutic properties or improved drug delivery characteristics [46].
The relationship between structure and function in bile salt chemistry reflects evolutionary optimization for lipid solubilization and absorption [14] [16]. The hydroxyl group pattern, particularly the 3α,12α-dihydroxy configuration found in deoxycholic acid derivatives, provides optimal hydrogen bonding capacity while maintaining sufficient hydrophobic character for effective micelle formation [15] [20]. The taurine conjugation adds a sulfonic acid group with a very low dissociation constant, ensuring complete ionization and preventing precipitation under physiological conditions [19] [29].
Sodium taurodeoxycholate hydrate is a bile salt derivative characterized by its unique steroid backbone structure and hydrophilic ionic chain [1] [2]. The compound exists primarily as the hydrated form with the chemical formula C₂₆H₄₄NNaO₆S · xH₂O, where x represents the variable number of water molecules [1] [3]. The anhydrous form carries the CAS registry number 1180-95-6, while the hydrate form is designated as 207737-97-1 [1] [2].
The molecular structure consists of a rigid cholane steroid backbone with specific hydroxyl group positioning at the 3α and 12α positions, connected to a flexible taurine chain through an amide linkage at the 24-carbon position [4] [5]. This structural arrangement creates an amphiphilic molecule with distinct hydrophobic and hydrophilic regions, contributing to its surfactant properties [6] [7].
The anhydrous molecular formula C₂₆H₄₄NNaO₆S corresponds to a molecular weight of 521.69 g/mol [1] [2]. The hydrated form exhibits variable molecular weights depending on the degree of hydration, with typical commercial preparations containing up to 7.0% water content as determined by Karl Fischer titration [3] [8].
The compound exhibits specific stereochemical characteristics with ten defined stereocenters contributing to its absolute stereochemistry [9]. The hydroxyl groups at positions 3 and 12 adopt α-orientations relative to the steroid backbone, which significantly influences the molecule's three-dimensional conformation and aggregation behavior [4] [5].
Sodium taurodeoxycholate monohydrate crystallizes in the trigonal crystal system with space group P3₁ [5]. The unit cell parameters have been precisely determined through X-ray crystallography: a = 18.393(1) Å, c = 7.097(1) Å, with a unit cell volume of 2079.3(5) ų and Z = 3 formula units per unit cell [5].
The crystal structure reveals that molecules form helical arrangements characterized by threefold screw axes with a radius of approximately 16 Å [5]. The anions display an approximate folded-back conformation, with the cyclopentane ring assuming an intermediate conformation between half-chair and β-envelope forms [5]. These helices pack in a cog-wheel-like arrangement, creating an interlocking three-dimensional network [5].
The sodium ion exhibits distorted octahedral coordination with six oxygen atoms, facilitating ion-ion and ion-dipole interactions throughout the crystal lattice [5]. This coordination geometry contributes to the structural stability and influences the compound's dissolution characteristics in aqueous media [5].
Sodium taurodeoxycholate hydrate appears as a white to off-white crystalline powder under standard conditions [3] [8]. The compound maintains its solid-state integrity at room temperature and exhibits good chemical stability when stored under appropriate conditions [3] [10].
The compound demonstrates thermal decomposition behavior with reported melting points varying between 168°C and 208°C, depending on the measurement conditions and degree of hydration [4] [11] [3]. The thermal decomposition occurs without the formation of dangerous decomposition products under normal analytical conditions [10]. Differential scanning calorimetry studies would be required to fully characterize the thermal transitions and dehydration processes.
Sodium taurodeoxycholate hydrate exhibits significant optical activity with a specific rotation range of +34.5° to +36.5° measured at 20°C using the sodium D-line (589 nm) with a concentration of 2.5 g/100 mL in water [3]. This optical rotation confirms the presence of chiral centers and provides a means for purity assessment and compound identification [3].
The compound demonstrates excellent water solubility, forming clear, colorless to faintly yellow solutions at concentrations up to 0.5 M [2] [3] [8]. This high solubility reflects the hydrophilic nature of the taurine sulfonate group and facilitates its biological and industrial applications [6] [7].
Sodium taurodeoxycholate exhibits critical micelle concentration values ranging from 1-4 mM at 20-25°C, with some sources reporting slightly higher values of 2-6 mM [2] [7]. These CMC values are typical for bile salt surfactants and reflect the balance between hydrophobic and hydrophilic interactions [12] [13].
The compound forms primary micelles with aggregation numbers of 8-10 molecules, which subsequently coalesce to form secondary micelles containing approximately 19 molecules [14] [15]. This primary-to-secondary micelle transition is governed by hydrophobic interactions and significantly decreases the solvent-accessible surface area per molecule [14] [15].
Small-angle X-ray scattering studies have revealed that the micellar aggregates adopt prolate ellipsoidal shapes rather than spherical geometries, with the prolate model providing better agreement with experimental diffusion coefficients [16]. The micelles exhibit an average micellar molecular weight of approximately 3100 g/mol [2] [17].
The sodium taurodeoxycholate-water system exhibits complex phase behavior dependent on concentration and temperature [18] [19]. At concentrations below 30 weight percent, the system forms an isotropic micellar solution (L₁ phase) that undergoes a structural transition from spherical micelles to an entangled network upon increasing concentration [18] [19].
Below 10°C, the L₁ phase transforms into a firm gel phase (V) that remains stable in the composition interval of 15-30 weight percent [18] [19]. At higher concentrations (36-65 weight percent), the system forms a direct hexagonal liquid crystalline phase (H₁) with low thermal stability below 35°C [18] [19].
The compound exhibits interesting rheological behavior that varies with concentration and temperature [20] [21]. Viscosity measurements indicate that the transition from primary to secondary micelles occurs at approximately 40 g/dm³, with secondary micelles existing in a flexible rod-like state in 0.8 mol/dm³ sodium chloride solution [20].
In concentrated solutions, sodium taurodeoxycholate forms viscoelastic systems that behave as weak gels, with the rheological properties being interpretable through cooperative-flow theory for the gel phase and generalized Maxwell models for the hexagonal phase [18] [21].
Sodium taurodeoxycholate demonstrates strong surface activity, forming saturated adsorbed films at relatively low concentrations [13] [22]. Surface tension measurements reveal that the compound is strongly adsorbed at both air-water and oil-water interfaces, with the thermodynamic properties of adsorption being well-characterized [13] [22].
The compound exhibits distinct interfacial behavior compared to conventional surfactants, with surface tension studies showing that it reduces surface tension effectively while maintaining unique molecular orientations at interfaces [23]. The rigid steroid backbone influences the packing arrangements of co-surfactants, creating more flexible conformations in mixed systems [23].
NMR studies have provided detailed insights into the solution microstructures and phase transitions of sodium taurodeoxycholate systems [21]. The technique has been particularly useful for characterizing the direct hexagonal phase and calculating diffusional obstruction factors [21].
Small-angle X-ray scattering has been extensively used to characterize the micellar structures and interactions in sodium taurodeoxycholate solutions [16] [24]. These studies have provided information on particle structure, interaction potentials, and the screening of electrostatic interactions as a function of ionic strength [16] [24].